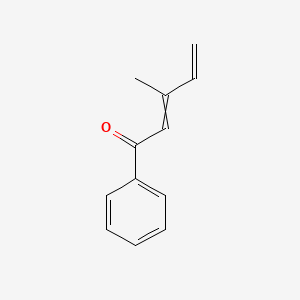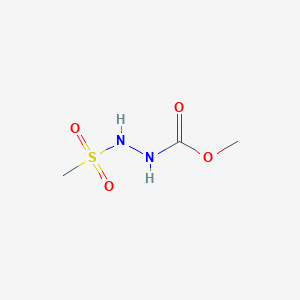
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a methanesulfonyl group attached to the hydrazine moiety, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(methanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of methyl hydrazinocarboxylate with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl hydrazine derivatives, while reduction can produce hydrazine derivatives.
科学的研究の応用
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of methyl 2-(methanesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Methyl hydrazinocarboxylate: A related compound with similar reactivity but lacking the methanesulfonyl group.
Methanesulfonyl hydrazine: Another related compound with a similar functional group but different structural arrangement.
Uniqueness
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate is unique due to the presence of both the methanesulfonyl and hydrazine moieties. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis and a useful tool in scientific research.
特性
CAS番号 |
58358-63-7 |
|---|---|
分子式 |
C3H8N2O4S |
分子量 |
168.17 g/mol |
IUPAC名 |
methyl N-(methanesulfonamido)carbamate |
InChI |
InChI=1S/C3H8N2O4S/c1-9-3(6)4-5-10(2,7)8/h5H,1-2H3,(H,4,6) |
InChIキー |
BBNBSVPCCCCNDP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NNS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



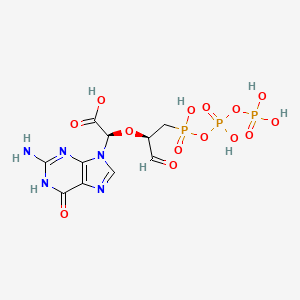
![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)
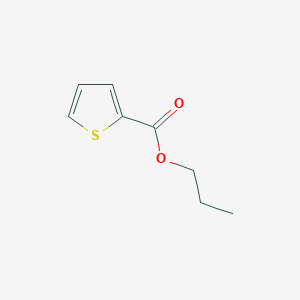
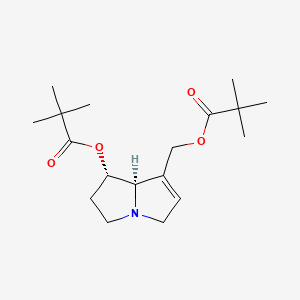
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)
methanone](/img/structure/B14612718.png)
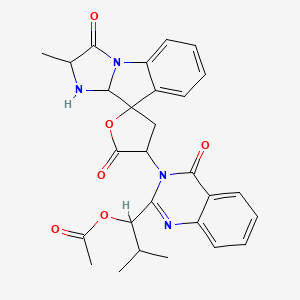
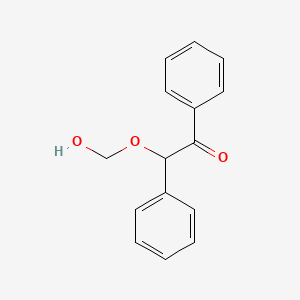

![4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide](/img/structure/B14612758.png)
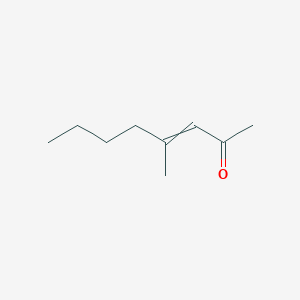
![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)
